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Compound of Interest

Compound Name: Afatinib Impurity C

Cat. No.: B1311641

Introduction

Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent in the treatment of
non-small cell lung cancer (NSCLC).[1] During its synthesis and storage, various impurities can
arise, which may affect the drug's efficacy and safety. Afatinib Impurity C, identified by CAS
number 945553-91-3, is a known process-related impurity or degradation product.[2][3] Its
chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-
furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide and it has a molecular formula of
C24H25CIFN503 and a molecular weight of 485.94 g/mol .[3] Rigorous analytical monitoring of
such impurities is mandated by regulatory bodies to ensure the quality and safety of the final
drug product. This application note details a validated stability-indicating ultra-high-performance
liquid chromatography (UPLC) method for the quantitative determination of Afatinib Impurity
C in bulk drug substances and pharmaceutical dosage forms.

The method described herein is adapted from a validated UPLC technique designed to
separate Afatinib from its five known impurities, ensuring high resolution and sensitivity.[4] This
method is demonstrated to be specific, accurate, precise, and robust, making it suitable for
routine quality control and stability testing.

Experimental Protocol
Materials and Reagents
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¢ Afatinib reference standard

o Afatinib Impurity C reference standard

o Acetonitrile (HPLC grade)
e Formic acid (AR grade)
o Milli-Q water or equivalent
e Methanol (HPLC grade)

» Tablet dosage forms of Afatinib

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this

analysis. The chromatographic conditions are summarized in the table below.

Parameter

Condition

Column

Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 pum)

Mobile Phase A

0.1% v/v Formic acid in Milli-Q water

Mobile Phase B

Acetonitrile

Gradient Program

A reverse phase gradient mode is utilized.

Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 10 pyL
Detection Wavelength 258 nm
Run Time 12 minutes

Preparation of Solutions
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Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio is used as the diluent for
preparing standard and sample solutions.

Standard Stock Solution: Accurately weigh and transfer about 10 mg of Afatinib reference
standard and 1 mg of Afatinib Impurity C reference standard into a 100 mL volumetric flask.
Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to the mark with the diluent

and mix well.

Working Standard Solution: Dilute the standard stock solution with the diluent to obtain a final
concentration of approximately 100 pg/mL of Afatinib and 1 pg/mL of Afatinib Impurity C.

Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets.
Accurately weigh a portion of the powder equivalent to 10 mg of Afatinib and transfer it to a 100
mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with
intermittent shaking, and then dilute to the mark with the diluent. Mix well and filter the solution
through a 0.45 pum nylon syringe filter, discarding the first few mL of the filtrate.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation
(ICH) guidelines.[4] The validation parameters demonstrated the method's suitability for its
intended purpose.
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Validation Parameter

Result

Specificity

The method is stability-indicating, with no
interference from degradation products
generated under stress conditions (hydrolysis,

oxidation, thermal, and photolytic).

Linearity

The method demonstrated linearity over a
concentration range with a correlation coefficient
(r3) = 0.999.

Accuracy

The recovery of impurities was found to be
within the range of 96.9% to 101.8%.

Precision

The relative standard deviation (RSD) for intra-
day and inter-day precision was within

acceptable limits.

Limit of Quantification (LOQ)

The LOQ for the five known impurities was
determined to be in the range of 0.02 ppm to

0.05 ppm, indicating high sensitivity.

Robustness

The method was found to be robust with respect
to small, deliberate variations in

chromatographic conditions.

Experimental Workflow
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Caption: Workflow for the determination of Afatinib Impurity C via UPLC.
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Signaling Pathway Context

Afatinib acts as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which
includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] These receptors play a critical
role in cell proliferation, survival, and differentiation. In certain cancers, particularly NSCLC with
EGFR mutations, these pathways are aberrantly activated, leading to uncontrolled cell growth.
Afatinib covalently binds to the kinase domains of these receptors, leading to the
downregulation of ErbB signaling and subsequent inhibition of tumor growth. The presence of
impurities could potentially alter the drug's interaction with these targets or introduce
unforeseen toxicities.
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Caption: Simplified diagram of Afatinib's mechanism of action.

Conclusion

The UPLC method detailed in this application note is a reliable and robust technique for the
quantitative determination of Afatinib Impurity C in bulk drug and pharmaceutical
formulations. The method's high sensitivity and specificity make it well-suited for quality control
laboratories to ensure that the levels of this impurity are within the acceptable limits, thereby
guaranteeing the safety and efficacy of the final drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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